molecular formula C11H13ClO4S B11050605 Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate

Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate

Cat. No.: B11050605
M. Wt: 276.74 g/mol
InChI Key: FLTITFIUOIRWRP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a phenyl ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate typically involves the reaction of 2-chloro-2-methylpropanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous acidic conditions.

Major Products

    Substitution: Formation of 2-azido-2-methyl-3-(phenylsulfonyl)propanoate or 2-thiocyanato-2-methyl-3-(phenylsulfonyl)propanoate.

    Reduction: Formation of 2-chloro-2-methyl-3-(phenylsulfanyl)propanoate.

    Oxidation: Formation of 2-chloro-2-methyl-3-(phenylsulfonyl)propanoic acid.

Scientific Research Applications

Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the sulfonyl group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl and ester groups, which stabilize the transition states and intermediates during reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-2-methyl-3-(phenylsulfanyl)propanoate: Similar structure but with a sulfide group instead of a sulfonyl group.

    Methyl 2-bromo-2-methyl-3-(phenylsulfonyl)propanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a sulfonyl and ester group makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13ClO4S

Molecular Weight

276.74 g/mol

IUPAC Name

methyl 3-(benzenesulfonyl)-2-chloro-2-methylpropanoate

InChI

InChI=1S/C11H13ClO4S/c1-11(12,10(13)16-2)8-17(14,15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

FLTITFIUOIRWRP-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)OC)Cl

Origin of Product

United States

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